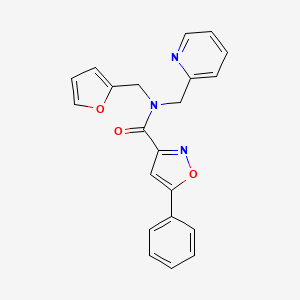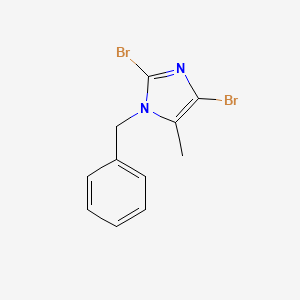
3-(4-Ethoxy-3-methylphenyl)prop-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Ethoxy-3-methylphenyl)prop-2-enoic acid is an organic compound with the molecular formula C12H14O3 It is a derivative of cinnamic acid, characterized by the presence of an ethoxy group and a methyl group on the phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Ethoxy-3-methylphenyl)prop-2-enoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 4-ethoxy-3-methylbenzaldehyde and malonic acid.
Knoevenagel Condensation: The aldehyde undergoes a Knoevenagel condensation with malonic acid in the presence of a base such as piperidine or pyridine. This reaction forms the corresponding cinnamic acid derivative.
Decarboxylation: The intermediate product is then subjected to decarboxylation to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Ethoxy-3-methylphenyl)prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bond in the prop-2-enoic acid moiety to a single bond, forming saturated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be employed for substitution reactions.
Major Products
Oxidation: Formation of 4-ethoxy-3-methylbenzoic acid.
Reduction: Formation of 3-(4-ethoxy-3-methylphenyl)propanoic acid.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
3-(4-Ethoxy-3-methylphenyl)prop-2-enoic acid has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Material Science: It is used in the development of novel materials with specific properties, such as polymers and resins.
Mécanisme D'action
The mechanism of action of 3-(4-Ethoxy-3-methylphenyl)prop-2-enoic acid involves its interaction with various molecular targets. The compound can act as an inhibitor of specific enzymes or receptors, modulating biochemical pathways. For example, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-Hydroxy-3-methoxyphenyl)prop-2-enoic acid (Ferulic acid): Similar structure but with a hydroxy and methoxy group instead of ethoxy and methyl groups.
3-(4-Methylphenyl)prop-2-enoic acid: Lacks the ethoxy group, making it less polar.
3-(4-Acetylphenyl)prop-2-enoic acid: Contains an acetyl group instead of an ethoxy group.
Uniqueness
3-(4-Ethoxy-3-methylphenyl)prop-2-enoic acid is unique due to the presence of both ethoxy and methyl groups on the phenyl ring, which can influence its reactivity and interactions with biological targets. This structural uniqueness can lead to distinct pharmacological and chemical properties compared to its analogs.
Propriétés
Formule moléculaire |
C12H14O3 |
|---|---|
Poids moléculaire |
206.24 g/mol |
Nom IUPAC |
(E)-3-(4-ethoxy-3-methylphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C12H14O3/c1-3-15-11-6-4-10(8-9(11)2)5-7-12(13)14/h4-8H,3H2,1-2H3,(H,13,14)/b7-5+ |
Clé InChI |
VYVAIGBPUJFOQQ-FNORWQNLSA-N |
SMILES isomérique |
CCOC1=C(C=C(C=C1)/C=C/C(=O)O)C |
SMILES canonique |
CCOC1=C(C=C(C=C1)C=CC(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Chloro-7-phenyl-6-(p-tolyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12342947.png)





![2-({2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-(2-methylphenyl)acetamide](/img/structure/B12342993.png)

![2-{3-benzyl-5,8-dimethyl-2,4-dioxo-1H,2H,3H,4H,5H-pyrimido[5,4-b]indol-1-yl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B12343000.png)



![[(2R,3S,5R)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-3-yl] acetate](/img/structure/B12343036.png)

